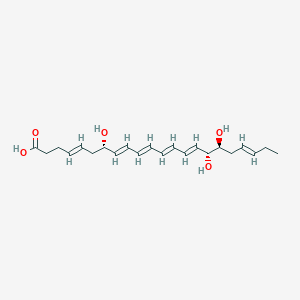
(4E,7S,8E,10E,12E,14E,16R,17S,19E)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E,7S,8E,10E,12E,14E,16R,17S,19E)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid is a complex organic compound characterized by multiple double bonds and hydroxyl groups. This compound is part of a class of polyunsaturated fatty acids, which are known for their significant roles in biological systems and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4E,7S,8E,10E,12E,14E,16R,17S,19E)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid typically involves multi-step organic reactions. These steps may include:
Formation of the Carbon Chain: Using methods such as Wittig reactions or olefin metathesis to construct the long carbon chain with the desired double bond configuration.
Introduction of Hydroxyl Groups: Employing selective hydroxylation reactions to introduce hydroxyl groups at specific positions.
Purification: Utilizing chromatographic techniques to purify the final product.
Industrial Production Methods
Industrial production of such complex compounds often involves biotechnological approaches, including microbial fermentation or enzymatic synthesis, to achieve high yields and specificity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert double bonds into single bonds, altering the compound’s structure and properties.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reducing Agents: Like hydrogen gas with a palladium catalyst for hydrogenation.
Nucleophiles: Such as alkoxides for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce saturated fatty acids.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4E,7S,8E,10E,12E,14E,16R,17S,19E)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid is studied for its unique structural properties and reactivity, which can provide insights into reaction mechanisms and synthetic methodologies.
Biology
Biologically, this compound may play a role in cellular signaling pathways, membrane structure, and function, or as a precursor to bioactive molecules.
Medicine
In medicine, polyunsaturated fatty acids and their derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and cardiovascular benefits.
Industry
Industrially, such compounds can be used in the formulation of nutritional supplements, pharmaceuticals, and cosmetic products.
Wirkmechanismus
The mechanism of action of (4E,7S,8E,10E,12E,14E,16R,17S,19E)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eicosapentaenoic Acid (EPA): Another polyunsaturated fatty acid with anti-inflammatory properties.
Docosahexaenoic Acid (DHA): Known for its role in brain health and development.
Arachidonic Acid: A precursor to various signaling molecules involved in inflammation.
Uniqueness
What sets (4E,7S,8E,10E,12E,14E,16R,17S,19E)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid apart is its specific configuration of double bonds and hydroxyl groups, which may confer unique biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C22H32O5 |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
(4E,7S,8E,10E,12E,14E,16R,17S,19E)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-12,14,17,19-21,23-25H,2,13,15-16,18H2,1H3,(H,26,27)/b6-4+,7-5+,9-3+,11-8+,14-10+,17-12+/t19-,20+,21-/m1/s1 |
InChI-Schlüssel |
IKFAUGXNBOBQDM-WDQYFZODSA-N |
Isomerische SMILES |
CC/C=C/C[C@@H]([C@@H](/C=C/C=C/C=C/C=C/[C@H](C/C=C/CCC(=O)O)O)O)O |
Kanonische SMILES |
CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















